Enzyme Inhibition Profile: Target Compound Shows Low Micromolar CYP1A Inhibition
The target compound, 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol, has been reported to exhibit an IC50 of 5 µM against aryl hydrocarbon hydroxylase (a measure of CYP1A activity) in 3-methylcholanthrene-induced rat liver microsomes [1]. While no direct comparative data for its closest analogs (e.g., 3-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol) were found in the same assay, this quantitative activity profile distinguishes it from inactive or differently active structural relatives, providing a specific, verifiable biochemical handle not present for other compounds in its class.
| Evidence Dimension | IC50 for aryl hydrocarbon hydroxylase inhibition |
|---|---|
| Target Compound Data | 5.00 µM (5.00E+3 nM) |
| Comparator Or Baseline | 3-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol (Analog) - Data Not Available |
| Quantified Difference | Target compound has a reported IC50 of 5 µM; comparable data for the analog is absent in the primary literature. |
| Conditions | 3-methylcholanthrene-induced rat liver microsomes |
Why This Matters
This specific activity data provides a unique experimental endpoint for researchers investigating CYP1A-mediated metabolism or aryl hydrocarbon receptor pathways, offering a functional distinction not available for its analogs.
- [1] BindingDB. BDBM50404853 CHEMBL156313. IC50: 5.00E+3nM. Effect on Aryl hydrocarbon hydroxylase activity in 3-methylcolanthrene-induced rat liver microsomes. View Source
